
2,4,6-Triclorobencil alcohol
Descripción general
Descripción
2,4,6-Trichlorobenzyl alcohol is an organic compound with the molecular formula C(_7)H(_5)Cl(_3)O. It is a derivative of benzyl alcohol where three hydrogen atoms on the benzene ring are replaced by chlorine atoms at the 2, 4, and 6 positions. This compound is known for its use as an intermediate in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzyl alcohol is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of chlorinated aromatic compounds in biological systems.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Employed in the production of specialty chemicals and as a reagent in the manufacture of dyes and pigments.
Mecanismo De Acción
Target of Action
It is known that this compound may be used in the enantioselective synthesis of sulfinite ester .
Mode of Action
It is known to participate in the enantioselective synthesis of sulfinite ester . This suggests that it may interact with its targets to facilitate the formation of this ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzyl alcohol can be synthesized through several methods. One common approach involves the chlorination of benzyl alcohol using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In industrial settings, 2,4,6-Trichlorobenzyl alcohol is often produced via a multi-step process starting from toluene. The steps include:
Chlorination of Toluene: Toluene is chlorinated to form 2,4,6-trichlorotoluene.
Oxidation: The trichlorotoluene is then oxidized to 2,4,6-trichlorobenzaldehyde.
Reduction: Finally, the trichlorobenzaldehyde is reduced to 2,4,6-Trichlorobenzyl alcohol using a reducing agent such as sodium borohydride.
Types of Reactions:
Oxidation: 2,4,6-Trichlorobenzyl alcohol can be oxidized to 2,4,6-trichlorobenzaldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2,4,6-trichlorotoluene using strong reducing agents.
Substitution: It undergoes nucleophilic substitution reactions where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 2,4,6-Trichlorobenzaldehyde.
Reduction: 2,4,6-Trichlorotoluene.
Substitution: 2,4,6-Trichlorobenzyl chloride.
Comparación Con Compuestos Similares
2,4-Dichlorobenzyl alcohol: Lacks one chlorine atom compared to 2,4,6-Trichlorobenzyl alcohol, resulting in different reactivity and applications.
2,6-Dichlorobenzyl alcohol: Has two chlorine atoms at the 2 and 6 positions, leading to distinct chemical properties.
4-Chlorobenzyl alcohol: Contains a single chlorine atom, making it less reactive than 2,4,6-Trichlorobenzyl alcohol.
Uniqueness: 2,4,6-Trichlorobenzyl alcohol is unique due to the presence of three chlorine atoms, which significantly alter its chemical behavior compared to its less chlorinated counterparts. This high degree of chlorination enhances its reactivity in substitution and oxidation reactions, making it a valuable intermediate in various synthetic processes.
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWKKDGJLKFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404510 | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217479-60-2 | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4,6-Trichlorobenzyl alcohol in the enantioselective sulfinyl transfer reaction described in the research?
A1: 2,4,6-Trichlorobenzyl alcohol acts as the nucleophilic substrate in the enantioselective sulfinyl transfer reaction catalyzed by cinchona alkaloids. The reaction involves the transfer of a sulfinyl group from tert-butanesulfinyl chloride to the alcohol, resulting in the formation of a chiral sulfinate ester. [] The presence of the three chlorine atoms on the aromatic ring of the alcohol likely influences the steric environment around the reacting hydroxyl group, contributing to the enantioselectivity of the reaction.
Q2: Can you elaborate on the significance of achieving high enantioselectivity in this reaction?
A2: Enantioselectivity is crucial in this reaction as it determines the final three-dimensional arrangement of atoms in the product, the sulfinate ester. Different enantiomers of a molecule can exhibit different biological activities. Therefore, developing methods to synthesize a specific enantiomer with high purity is important, especially for pharmaceuticals and agrochemicals. The research demonstrates a practical approach for achieving high enantioselectivity (90% ee) in the synthesis of 2,4,6-trichlorobenzyl sulfinate ester using a commercially available and inexpensive catalyst, quinidine. [] This highlights the potential of this method for the development of efficient and cost-effective synthetic routes for chiral sulfinate esters, which are valuable building blocks in organic synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


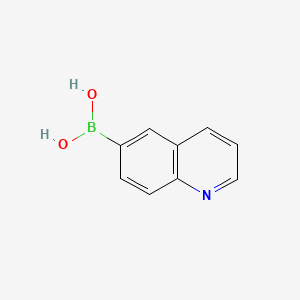


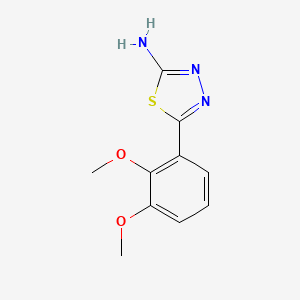



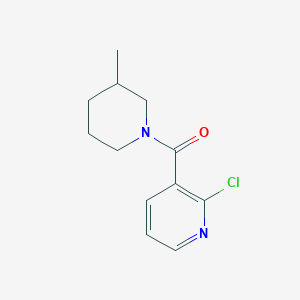
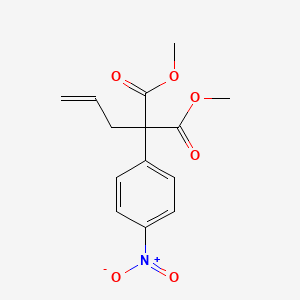


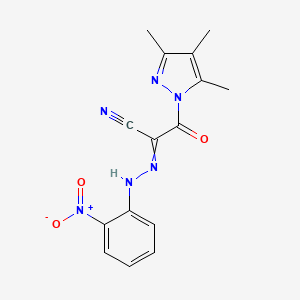
![(Z)-2-[(4-bromophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile](/img/structure/B1307872.png)
